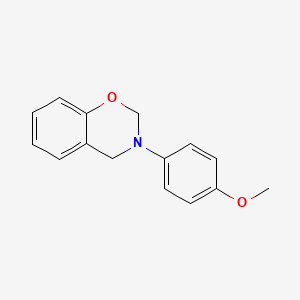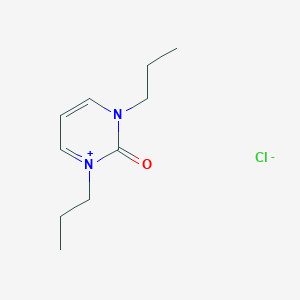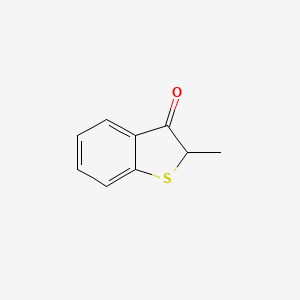
4-Methoxyphenol;trihydroxy(sulfanylidene)-lambda5-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxyphenol;trihydroxy(sulfanylidene)-lambda5-phosphane is a chemical compound known for its unique structure and properties. It is commonly referred to as tris(4-methylphenoxy)-sulfanylidene-λ5-phosphane . This compound has a molecular formula of C21H21O3PS and a molecular weight of 384.428 g/mol . It is characterized by its high boiling point of 480.2°C at 760 mmHg and a density of 1.222 g/cm³ .
Preparation Methods
The synthesis of 4-Methoxyphenol;trihydroxy(sulfanylidene)-lambda5-phosphane typically involves the reaction of p-cresol (4-methylphenol) with phosphorus pentasulfide (P2S5) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at elevated temperatures to ensure complete reaction. The product is then purified through recrystallization or distillation to obtain the desired compound in high purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to enhance efficiency and yield .
Chemical Reactions Analysis
4-Methoxyphenol;trihydroxy(sulfanylidene)-lambda5-phosphane undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include sulfoxides, sulfones, and substituted phosphine derivatives .
Scientific Research Applications
4-Methoxyphenol;trihydroxy(sulfanylidene)-lambda5-phosphane has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methoxyphenol;trihydroxy(sulfanylidene)-lambda5-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects . For example, its phosphorothioate group can interact with thiol-containing enzymes, modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
4-Methoxyphenol;trihydroxy(sulfanylidene)-lambda5-phosphane can be compared with other similar compounds such as:
Tris(4-methylphenoxy)-sulfanylidene-λ5-phosphane: Similar in structure but with different substituents.
Phenol, 4-methoxy-, phosphorothioate (31): Another related compound with distinct properties and applications.
Tris(4-methoxyphenyl)-phenylimino-λ5-phosphane: Differing in the presence of an imino group.
Properties
CAS No. |
54960-60-0 |
|---|---|
Molecular Formula |
C21H27O9PS |
Molecular Weight |
486.5 g/mol |
IUPAC Name |
4-methoxyphenol;trihydroxy(sulfanylidene)-λ5-phosphane |
InChI |
InChI=1S/3C7H8O2.H3O3PS/c3*1-9-7-4-2-6(8)3-5-7;1-4(2,3)5/h3*2-5,8H,1H3;(H3,1,2,3,5) |
InChI Key |
WTKPFUPMVUHTHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)O.COC1=CC=C(C=C1)O.COC1=CC=C(C=C1)O.OP(=S)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



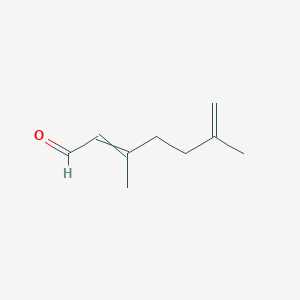
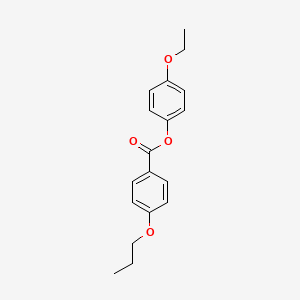
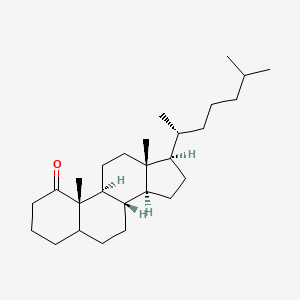
![11-Phenyl-11H-indeno[1,2-B]quinoxalin-11-OL](/img/structure/B14637820.png)


